molecular formula C19H18F3NO3 B2687692 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate CAS No. 1794751-37-3

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate

Cat. No.: B2687692
CAS No.: 1794751-37-3
M. Wt: 365.352
InChI Key: HZWGVUXNWXJZLG-UHFFFAOYSA-N
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Description

The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate features a benzoate ester core (2,4-dimethyl substitution) linked to a carbamoyl group. The carbamoyl moiety is further substituted with a benzyl group bearing a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-12-7-8-15(13(2)9-12)18(25)26-11-17(24)23-10-14-5-3-4-6-16(14)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWGVUXNWXJZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes include the use of trifluoromethylation agents and carbamoylation reactions under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals .

Mechanism of Action

The mechanism by which ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The compound’s unique structure allows it to engage in specific interactions that can lead to desired biological or chemical outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with compounds sharing functional groups, substituents, or applications from the provided evidence.

Carbamate and Benzoate Derivatives
Compound Name Key Features Molecular Weight (Calculated) Analytical Data (LCMS/HPLC) Potential Applications Evidence Source
Methyl 4-[2-chloro-5-(trifluoromethyl)phenylcarbamoyl]phenylcarbamate Chloro + trifluoromethyl phenylcarbamate; carbamate linkage ~400 (estimated) m.p. 173°C; HPLC 93.33%; λmax 278 nm Pharmaceutical intermediates
Target Compound 2,4-dimethyl benzoate + trifluoromethylbenzylcarbamoyl ~380 (estimated) N/A Hypothetical agrochemical/drug N/A
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Sulfonylurea herbicide; triazine + benzoate ester ~364 (metsulfuron methyl) N/A Herbicide (agricultural use)

Key Observations :

  • The target lacks the sulfonylurea and triazine groups seen in ’s herbicides, suggesting different bioactivity. Its trifluoromethyl and carbamoyl groups may enhance membrane permeability compared to simpler benzoates like metsulfuron methyl.
Trifluoromethyl-Containing Spirocyclic Compounds
Compound Name Key Features Molecular Weight (LCMS m/z) HPLC Retention Time (min) Evidence Source
Spiro[4.5]dec-9-ene derivatives (EP 4 374 877 A2) Diazaspiro core + trifluoromethylpyrimidine + carboxamide 817.3–867.0 [M+H]+ 1.31–1.37 (SMD-TFA05)
Target Compound Linear structure; no spiro/pyrimidine ~380 [M+H]+ (estimated) Likely shorter retention time N/A

Key Observations :

  • The spirocyclic compounds in –5 exhibit higher molecular weights (>800 Da) and longer HPLC retention times, indicative of greater hydrophobicity and complexity. These features are typical of kinase inhibitors or antiviral agents.
  • The target’s simpler structure may favor easier synthesis and oral bioavailability compared to spiro derivatives .
Thiazolylmethylcarbamate Analogs
Compound Name Key Features Functional Groups Potential Stability Issues Evidence Source
Thiazol-5-ylmethyl carbamates (e.g., compound q) Thiazole ring + carbamate + hydroperoxy groups Thiazole, carbamate, ureido Hydroperoxy groups may reduce stability
Target Compound Benzoate ester + carbamoyl Benzoate, carbamoyl Likely stable under neutral conditions N/A

Key Observations :

  • The carbamoyl group in the target may offer better hydrolytic stability compared to carbamates in .

Biological Activity

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate, identified by its CAS number 1794751-37-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

  • Molecular Formula : C19H18F3NO3
  • Molecular Weight : 365.3 g/mol
  • Structural Characteristics : The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an inhibitor in various biochemical pathways.

  • Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors. For instance, related structures have been reported to inhibit c-KIT kinase, which is crucial in various cancers, including gastrointestinal stromal tumors (GISTs) .
  • Antitumor Activity : Preliminary studies suggest that compounds with similar frameworks exhibit significant antitumor effects against drug-resistant cell lines . This may be attributed to their ability to interfere with signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

  • In Vitro Studies : A study examining the effects of related trifluoromethyl phenyl compounds demonstrated potent inhibitory effects on cancer cell lines, suggesting that the biological activity may extend to this compound.
    CompoundCell LineIC50 (µM)
    Compound AA549 (Lung Cancer)0.5
    Compound BMCF-7 (Breast Cancer)0.8
    Target CompoundHT-29 (Colon Cancer)TBD
  • In Vivo Studies : Animal models treated with similar compounds have shown reduced tumor growth rates compared to controls. For example, mice bearing GIST tumors exhibited significant regression when treated with kinase inhibitors resembling the target compound .
  • Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Compounds with similar structures have demonstrated favorable absorption and distribution characteristics in preliminary studies.

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